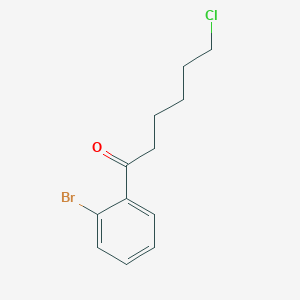

1-(2-Bromophenyl)-6-chloro-1-oxohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of halogenated compounds similar to "1-(2-Bromophenyl)-6-chloro-1-oxohexane" can involve various strategies. For instance, the photopromoted carbonylation of 1-bromo-6-chlorohexane under ambient conditions is one such method that could potentially be adapted for the synthesis of related compounds . The use of CuBr2 and CdI2 as catalysts and the addition of basic additives like NaOAc, Na3PO4, or (n-C4H9)3N can improve the yield of the carbonylation reaction .

Molecular Structure Analysis

The molecular structure of halogenated compounds can be determined using techniques such as X-ray diffraction, as demonstrated in the study of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline . This method provides detailed information about the conformation and dihedral angles between different parts of the molecule .

Chemical Reactions Analysis

Halogenated compounds can undergo various chemical reactions. For example, the dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane catalyzed by bromide ions leads to products that can undergo pyrolysis to yield other compounds . Similarly, the insertion of phenyl(bromodichloromethyl)mercury-derived dichlorocarbene into carbon-hydrogen bonds of tetraalkylgermanes is another type of reaction that halogenated compounds can participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds like "1-(2-Bromophenyl)-6-chloro-1-oxohexane" can be inferred from related studies. For instance, the molecular structure and conformational preferences of 1-bromo-1-silacyclohexane were studied using gas-phase electron diffraction and quantum chemistry, revealing a mixture of conformers with different positions of the Si-Br bond . This suggests that similar halogenated cyclohexanes may also exhibit conformational isomerism.

Scientific Research Applications

Synthesis and Chemical Behavior

1-(2-Bromophenyl)-6-chloro-1-oxohexane and its derivatives have been explored in various synthetic pathways, demonstrating their versatility as building blocks in organic chemistry. For instance, the compound has been implicated in the synthesis of cyclohexane derivatives with multiple stereogenic centers, highlighting regioselective condensation reactions that preserve certain functional groups while transforming others (Ismiyev et al., 2013). Additionally, its role in the formation of organosilicon compounds, where it serves as a precursor for C- and Si-functional silicon-containing heterocycles, has been documented, offering pathways for the synthesis of compounds with potential applications in materials science (Geyer et al., 2015).

Electrochemical Reduction

The electrochemical behavior of 1-(2-Bromophenyl)-6-chloro-1-oxohexane has been investigated, demonstrating its reduction at silver electrodes in specific solvents. This research provides insights into the electrochemical properties of bromo- and chloro-substituted hexanes, which could inform their use in electrochemical synthesis and applications in energy storage materials (Rose, 2016).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of derivatives closely related to 1-(2-Bromophenyl)-6-chloro-1-oxohexane reveal detailed insights into their molecular configurations. Techniques like FTIR, NMR, and X-ray crystallography have been employed to elucidate the structures of these compounds, contributing to a deeper understanding of their chemical behavior and potential for further chemical modifications (Bhumannavar, 2021).

Environmental Impact

Research on the thermal degradation of brominated and chlorinated phenols, including compounds similar to 1-(2-Bromophenyl)-6-chloro-1-oxohexane, has provided valuable information on the formation of hazardous byproducts like dioxins. Understanding the conditions under which these toxic compounds are formed is crucial for assessing the environmental impact of disposing materials containing brominated and chlorinated compounds (Evans & Dellinger, 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2-bromophenyl)-6-chlorohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrClO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHSUBXPZQADSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642204 |

Source

|

| Record name | 1-(2-Bromophenyl)-6-chlorohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-6-chloro-1-oxohexane | |

CAS RN |

898766-92-2 |

Source

|

| Record name | 1-(2-Bromophenyl)-6-chlorohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.